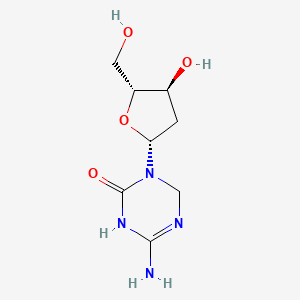

2'-Deoxy-5,6-dihydro-5-azacytidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SN-1212 involves multiple steps, starting with the preparation of the nucleoside scaffold. The key steps include:

Formation of the nucleoside base: This involves the reaction of a suitable sugar moiety with a nitrogenous base under controlled conditions.

Modification of the nucleoside: The nucleoside is then chemically modified to introduce the desired functional groups that confer its antiviral properties.

Industrial Production Methods

Industrial production of SN-1212 follows a similar synthetic route but on a larger scale. The process involves:

Bulk synthesis of the nucleoside base: Using large reactors to combine the sugar moiety and nitrogenous base.

Chemical modification: Large-scale chemical reactors are used to introduce the functional groups.

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.

化学反応の分析

Types of Reactions

SN-1212 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert SN-1212 into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups on the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted nucleosides .

科学的研究の応用

SN-1212 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study nucleoside analogs and their chemical properties.

Biology: Investigated for its effects on viral replication and mutagenesis.

Medicine: Explored as a potential antiviral agent for the treatment of HIV and other viral infections.

Industry: Utilized in the development of antiviral drugs and therapeutic agents .

作用機序

SN-1212 exerts its effects by increasing the mutation rate of the HIV virus. This is achieved through the incorporation of the nucleoside analog into the viral DNA during replication. The presence of SN-1212 in the viral genome leads to errors in replication, ultimately causing the collapse of the viral population . The compound targets the viral reverse transcriptase enzyme, which is responsible for the replication of the viral genome .

類似化合物との比較

Similar Compounds

Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV.

Lamivudine (3TC): A nucleoside analog that inhibits reverse transcriptase.

Emtricitabine (FTC): Similar to lamivudine, used in combination therapies for HIV

Uniqueness

SN-1212 is unique in its mechanism of action, as it specifically induces viral mutagenesis, leading to the collapse of the viral population. This is different from other nucleoside analogs that primarily inhibit viral replication .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2'-Deoxy-5,6-dihydro-5-azacytidine involves the conversion of cytosine to 5-azacytosine, followed by reduction to 5,6-dihydro-5-azacytosine and subsequent deoxygenation to yield the final product.", "Starting Materials": ["Cytosine", "Sodium azide", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium methoxide", "Methanol"], "Reaction": ["1. Cytosine is treated with sodium azide in the presence of sodium hydroxide to yield 5-azacytosine.", "2. 5-Azacytosine is reduced using sodium borohydride in methanol to produce 5,6-dihydro-5-azacytosine.", "3. 5,6-Dihydro-5-azacytosine is deoxygenated using sodium methoxide in methanol to yield 2'-Deoxy-5,6-dihydro-5-azacytidine."] } | |

CAS番号 |

114522-16-6 |

分子式 |

C8H14N4O4 |

分子量 |

230.22 g/mol |

IUPAC名 |

6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1 |

InChIキー |

LAOLDMMWVYDDID-JKUQZMGJSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O |

SMILES |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

正規SMILES |

C1C(C(OC1N2CN=C(NC2=O)N)CO)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

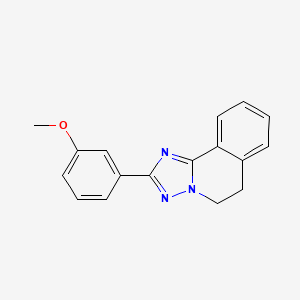

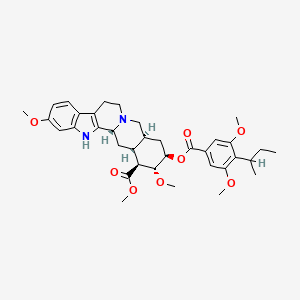

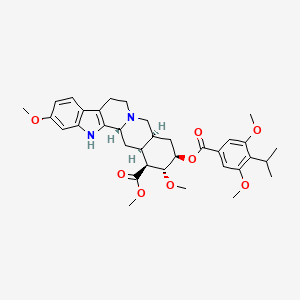

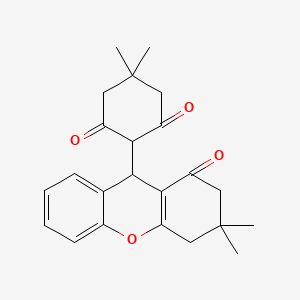

Feasible Synthetic Routes

Q & A

Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?

A1: this compound (DHDAC) stands out due to its unique combination of properties:

- Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.

- Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.

- Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].

Q2: Has this compound demonstrated any specific antiviral activity?

A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-7-[2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B1673677.png)

![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile](/img/structure/B1673679.png)

![3-[4-[(4-chlorophenyl)-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]sulfamoyl]phenyl]-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B1673682.png)

![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)

![[(1S,3R,7R,8R,8aS)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B1673693.png)

![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)